molecular formula C8H12N2O B1425853 2-(2-Methoxy-3-pyridinyl)ethanamine CAS No. 910387-02-9

2-(2-Methoxy-3-pyridinyl)ethanamine

Cat. No.: B1425853
CAS No.: 910387-02-9
M. Wt: 152.19 g/mol
InChI Key: JFIYZBGQBGXCAA-UHFFFAOYSA-N
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Description

2-(2-Methoxy-3-pyridinyl)ethanamine is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine, featuring a methoxy group at the 2-position and an ethanamine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxy-3-pyridinyl)ethanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxy-3-pyridinyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Methoxy-3-pyridinyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-3-pyridinyl)ethanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Uniqueness: 2-(2-Methoxy-3-pyridinyl)ethanamine is unique due to the presence of both the methoxy and ethanamine groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Biological Activity

Overview

2-(2-Methoxy-3-pyridinyl)ethanamine, also known as 2-(2-methoxy-3-pyridinyl)ethylamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, anticancer effects, neuropharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

PropertyDetails
IUPAC NameThis compound
CAS Number910387-02-9
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets. The methoxy and pyridine groups enhance its lipophilicity, facilitating cellular penetration and interaction with intracellular targets. Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways and influence neurotransmitter systems.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes:

  • Kinase Inhibition : Analogous compounds have shown potential in inhibiting kinases critical for cellular signaling pathways. This suggests that this compound may similarly affect kinase activity, impacting cell proliferation and survival.

Anticancer Activity

A pivotal study focused on the anticancer properties of this compound, particularly against human breast cancer cells (MCF-7). Key findings include:

  • Growth Inhibition : Significant growth inhibition was observed at micromolar concentrations.
  • Mechanistic Insights : The compound appears to interfere with mitochondrial respiration and induce oxidative stress, leading to apoptosis in cancer cells.

Neuropharmacological Effects

Another area of investigation has been the neuropharmacological effects of this compound. While some related compounds activate adenylate cyclase in rat striatum, this compound demonstrated weaker activity compared to dopamine. This suggests a complex interaction with neurotransmitter systems that warrants further exploration.

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameStructureBiological ActivityMechanism
This compoundC10H14N2OCytostatic effects on cancer cellsInhibition of mitochondrial function
N-trifluoroethyldopamineC10H12F3NWeak adenylate cyclase activityInteraction with dopamine receptors
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amineC10H12N4Antimicrobial propertiesEnzyme inhibition

Study 1: Anticancer Activity

In a study evaluating the effects of this compound on MCF-7 human breast cancer cells, it was found that:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Study 2: Neuropharmacological Properties

A neuropharmacological study assessed the interaction of this compound with dopamine receptors:

  • Findings : Although it showed weaker activity than dopamine, it still indicated potential for modulating dopaminergic signaling pathways.

Properties

IUPAC Name

2-(2-methoxypyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-8-7(4-5-9)3-2-6-10-8/h2-3,6H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIYZBGQBGXCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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